6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18617089
Molecular Formula: C6H8ClN3O2
Molecular Weight: 189.60 g/mol
* For research use only. Not for human or veterinary use.
![6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride -](/images/structure/VC18617089.png)
Specification
Molecular Formula | C6H8ClN3O2 |
---|---|
Molecular Weight | 189.60 g/mol |
IUPAC Name | 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C6H7N3O2.ClH/c10-6(11)4-1-2-9-3-7-8-5(4)9;/h3-4H,1-2H2,(H,10,11);1H |
Standard InChI Key | KJKJEYQVYVNYDG-UHFFFAOYSA-N |
Canonical SMILES | C1CN2C=NN=C2C1C(=O)O.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a pyrrole ring fused to a 1,2,4-triazole moiety. The carboxylic acid group at position 7 and the hydrochloride salt contribute to its polar character. The IUPAC name, 6,7-dihydro-5H-pyrrolo[2,1-c] triazole-7-carboxylic acid hydrochloride, reflects this connectivity . Key identifiers include:
-
InChI:
InChI=1S/C6H7N3O2.ClH/c10-6(11)4-1-2-9-3-7-8-5(4)9;/h3-4H,1-2H2,(H,10,11);1H
Physicochemical Characteristics
The hydrochloride salt improves aqueous solubility, critical for in vitro and in vivo studies. The compound’s pKa and logP values remain uncharacterized, but its molecular weight (189.60 g/mol) and hydrogen-bonding capacity suggest moderate bioavailability.
Synthesis and Optimization
Synthetic Routes
Synthesis typically involves sequential cyclization and functionalization:
-
Cyclization: Hydrazine derivatives react with diketones or ketoesters under acidic/basic conditions to form the triazole ring.
-
Pyrrole Formation: Cyclization of γ-aminobutyric acid derivatives introduces the pyrrole moiety.
-
Hydrochloride Salt Formation: The carboxylic acid intermediate is treated with HCl to yield the final product .
Reaction conditions (e.g., solvents like DMF or ethanol, catalysts like triethylamine) are optimized for yield and purity.
Analytical Characterization
Post-synthesis, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structure and purity (>95%). Mass spectrometry validates the molecular ion peak at m/z 189.60 .
Biological Activity and Mechanism
Necroptosis Inhibition
The compound’s derivatives, such as compound 26, exhibit potent anti-necroptotic activity by inhibiting RIPK1, a kinase regulating inflammatory cell death . Key findings include:
Table 1: Anti-Necroptotic Activity of Select Derivatives
Compound | Modification | IC50 (nM) | Cell Type |
---|---|---|---|
7 | Allosteric feature | 86.6 | Murine Hepa1-6 |
13 | 7’-cis-Fluorine | <50 | Human I2.1 |
26 | Optimized substituents | <50 | Human & Murine |
Molecular Docking Insights
Molecular docking reveals binding to RIPK1’s allosteric pocket (PDB: 4NEU), stabilizing an inactive conformation. Hydrophobic interactions with Val76 and hydrogen bonds with Lys45 enhance affinity .
Structure-Activity Relationship (SAR)
Substituent Effects
-
Fluorination: cis-7’-Fluoro substitution (compound 13) boosts potency >100-fold by enhancing van der Waals interactions .
-
Phenyl Rings: Terminal phenyl groups improve hydrophobic packing but reduce murine activity without optimization .
Pharmacokinetics
Despite low oral bioavailability (<20%), compound 26 shows significant in vivo activity due to high target affinity . Metabolite profiling identifies glucuronidation as the primary clearance pathway .
Applications in Medicinal Chemistry
Preclinical Development
Derivatives are undergoing lead optimization to improve pharmacokinetics. Hybrid molecules combining pyrrolo-triazole scaffolds with kinase-recognition motifs are under exploration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume